![molecular formula C15H15BO5 B2568880 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid CAS No. 2377608-44-9](/img/structure/B2568880.png)
3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid is a chemical compound used in scientific research. It is a boronic acid derivative that has gained attention due to its potential applications in medicinal chemistry.
Scientific Research Applications
Catalytic Protodeboronation
This compound can be used in the catalytic protodeboronation of pinacol boronic esters . This process involves the removal of a boron group from an organic molecule, which is a key step in many organic synthesis reactions . The protodeboronation allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Hydrolysis Studies
Phenylboronic pinacol esters, such as “3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid”, have been studied for their susceptibility to hydrolysis . The kinetics of this reaction is dependent on the substituents in the aromatic ring and the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . This information is crucial when considering these boronic pinacol esters for pharmacological purposes .
Glucose-Sensing and Insulin-Delivery Systems
Phenylboronic acids (PBAs) have attracted researcher’s attention due to their unique responsiveness towards diol-containing molecules such as glucose . This property allows hydrogel-bearing PBAs potentially to serve as an alternative for glucose-sensing and insulin-delivery systems .
Mechanism of Action
Target of Action
The primary target of 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid Boronic acids and their esters, including this compound, are highly considered for the design of new drugs and drug delivery devices .
Mode of Action
The mode of action of 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid involves a process known as protodeboronation . This process is a radical approach that involves the removal of a boron atom from the boronic ester .
Biochemical Pathways
The biochemical pathways affected by 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid The compound is involved in a valuable transformation known as anti-markovnikov alkene hydromethylation .
Pharmacokinetics
The pharmacokinetics of 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid It’s important to note that boronic acids and their esters are only marginally stable in water . Therefore, their Absorption, Distribution, Metabolism, and Excretion (ADME) properties may be influenced by this factor .
Result of Action
The result of the action of 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid The protodeboronation process it’s involved in has been used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
Action Environment
The action of 3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid is influenced by environmental factors such as pH. The rate of hydrolysis of boronic esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH of its environment .
properties
IUPAC Name |
(3-methoxycarbonyl-5-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BO5/c1-20-15(17)12-7-13(16(18)19)9-14(8-12)21-10-11-5-3-2-4-6-11/h2-9,18-19H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUCVFRAZQCPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCC2=CC=CC=C2)C(=O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)-5-(methoxycarbonyl)phenylboronic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.